molecular formula C15H11FN4O2S B471000 4-[[1-(4-Fluorophenyl)tetrazol-5-yl]sulfanylmethyl]benzoic acid CAS No. 634166-45-3

4-[[1-(4-Fluorophenyl)tetrazol-5-yl]sulfanylmethyl]benzoic acid

Cat. No.: B471000
CAS No.: 634166-45-3
M. Wt: 330.3g/mol
InChI Key: XXIHAMCWQINAKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[1-(4-Fluorophenyl)tetrazol-5-yl]sulfanylmethyl]benzoic acid is an organic compound that features a tetrazole ring, a fluorophenyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[1-(4-Fluorophenyl)tetrazol-5-yl]sulfanylmethyl]benzoic acid typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Benzoic Acid Moiety: The benzoic acid moiety can be synthesized through a Friedel-Crafts acylation reaction.

    Coupling Reactions: The final step involves coupling the tetrazole ring with the fluorophenyl group and the benzoic acid moiety using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylmethyl group.

    Reduction: Reduction reactions can occur at the tetrazole ring or the benzoic acid moiety.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidation of the sulfanylmethyl group can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the tetrazole ring can yield amines, while reduction of the benzoic acid moiety can produce benzyl alcohols.

    Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

4-[[1-(4-Fluorophenyl)tetrazol-5-yl]sulfanylmethyl]benzoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[[1-(4-Fluorophenyl)tetrazol-5-yl]sulfanylmethyl]benzoic acid involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes or receptors that recognize carboxylates. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the benzoic acid moiety can participate in hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-Tetrazol-5-yl)benzoic acid
  • 4-(4-Fluorophenyl)benzoic acid
  • 2-Fluoro-4-(1H-tetrazol-5-yl)benzoic acid

Uniqueness

4-[[1-(4-Fluorophenyl)tetrazol-5-yl]sulfanylmethyl]benzoic acid is unique due to the presence of both a tetrazole ring and a fluorophenyl group, which can provide enhanced binding affinity and specificity in biological systems. Additionally, the sulfanylmethyl group offers further chemical versatility, allowing for additional modifications and functionalizations.

Properties

CAS No.

634166-45-3

Molecular Formula

C15H11FN4O2S

Molecular Weight

330.3g/mol

IUPAC Name

4-[[1-(4-fluorophenyl)tetrazol-5-yl]sulfanylmethyl]benzoic acid

InChI

InChI=1S/C15H11FN4O2S/c16-12-5-7-13(8-6-12)20-15(17-18-19-20)23-9-10-1-3-11(4-2-10)14(21)22/h1-8H,9H2,(H,21,22)

InChI Key

XXIHAMCWQINAKZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CSC2=NN=NN2C3=CC=C(C=C3)F)C(=O)O

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=NN2C3=CC=C(C=C3)F)C(=O)O

solubility

27.5 [ug/mL]

Origin of Product

United States

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